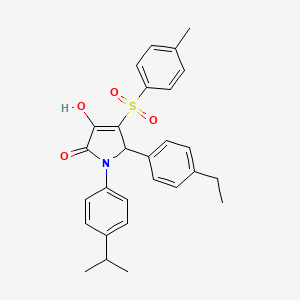

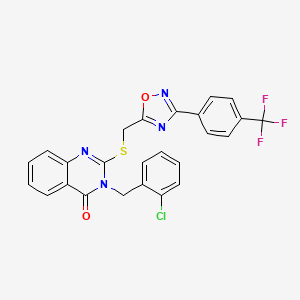

5-(4-ethylphenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-ethylphenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one is a chemical compound that belongs to the class of pyrrole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery.

科学的研究の応用

Antihypertensive Activity

Compounds structurally related to pyrroles have been synthesized and evaluated for their antihypertensive activity. For instance, a pyrrolo analogue of labetalol showed the ability to reduce blood pressure in spontaneously hypertensive rats without decreasing heart rate, indicating its potential as an antihypertensive agent (Asselin et al., 1986).

Anion Binding Properties

Calix[4]pyrrole derivatives with deep cavities and fixed walls have been synthesized and shown to possess unique anion binding properties. These compounds can selectively bind small anions, demonstrating their potential in developing new materials for sensing or separation technologies (Anzenbacher et al., 1999).

Glycolic Acid Oxidase Inhibition

Novel pyrrole derivatives have been prepared as inhibitors of glycolic acid oxidase, indicating their potential application in treating conditions like Primary Hyperoxaluria, a genetic disorder leading to kidney stone formation and renal failure (Rooney et al., 1983).

Cholesterol Biosynthesis Inhibition

Pyrrole-based compounds have been studied for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. These findings highlight the potential of pyrrole derivatives in the development of new cholesterol-lowering drugs (Roth et al., 1990).

Catalytic Applications

Pyrrole derivatives have been explored for their use in catalysis, such as initiating ε-caprolactone polymerization. This research suggests the utility of these compounds in polymer science, offering a pathway to synthesize biodegradable polymers (Matsuo and Mashima, 2001).

特性

IUPAC Name |

2-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-1-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4S/c1-5-20-8-10-22(11-9-20)25-27(34(32,33)24-16-6-19(4)7-17-24)26(30)28(31)29(25)23-14-12-21(13-15-23)18(2)3/h6-18,25,30H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYQKWJLISMAAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)C(C)C)O)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

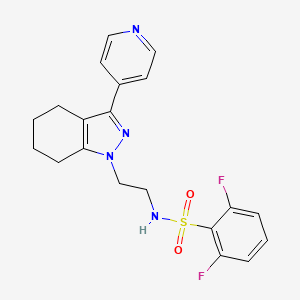

![N-(4-isopropylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2648369.png)

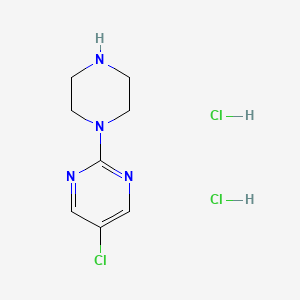

![2-[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2648370.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2648375.png)

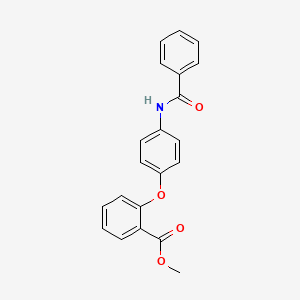

![4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2648377.png)

![1-(2,5-dimethylbenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2648379.png)

![2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2648383.png)

![tert-butyl (1S,4R,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)

![1'-(tert-Butoxycarbonyl)-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid](/img/structure/B2648386.png)